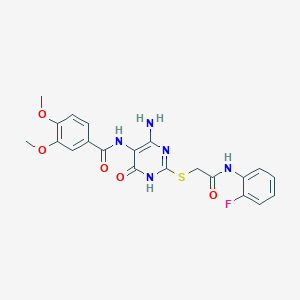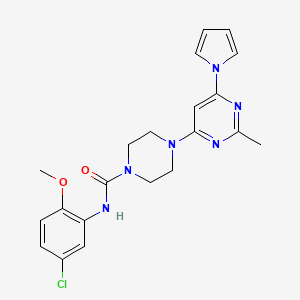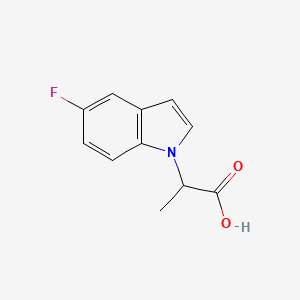
2-(5-Fluoro-1H-indol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Fluoro-1H-indol-1-yl)propanoic acid” is a compound with the linear formula C11H10FNO2 . It is a solid substance . The compound belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives, which are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H10FNO2 . It is part of the indolyl carboxylic acids and derivatives class of organic compounds .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The linear formula representing its molecular structure is C11H10FNO2 .Applications De Recherche Scientifique
Biological and Environmental Implications
2-(5-Fluoro-1H-indol-1-yl)propanoic acid, while not directly studied, is structurally related to compounds involved in various scientific research areas, particularly concerning environmental health and drug metabolism. For instance, the study by Fromme et al. (2017) discussed perfluorinated compounds, highlighting their persistence and potential toxic effects, emphasizing the need for monitoring human exposure and environmental contamination. Similarly, research by Kuklenyik et al. (2004) developed methods for measuring trace levels of perfluorinated compounds in human serum and milk, demonstrating the ubiquity of these compounds in humans and the environment (Fromme et al., 2017) (Kuklenyik et al., 2004).
Drug Metabolism and Efficacy
The compound is also structurally similar to fluorouracil, a chemotherapeutic agent. Studies have investigated the metabolism, efficacy, and associated toxicities of fluorouracil and its derivatives, providing insights into drug action and potential side effects. These studies explored the therapeutic effects of fluorouracil in combination with other compounds, their metabolic pathways, and the implications for treatment of conditions like colorectal carcinoma and gastric adenocarcinoma (Erlichman et al., 1988) (Machover et al., 1986).
Biochemical Modulation and Fluorescence in Diagnostic Imaging
Further, studies have explored the biochemical modulation of drugs like 5-fluorouracil and the use of 5-aminolevulinic acid in enhancing the efficacy of chemotherapy and diagnostic imaging. These studies provide insights into how chemical modifications and combinations can improve drug action and aid in disease diagnosis and monitoring (Poon et al., 1989) (Stummer et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-(5-fluoroindol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7(11(14)15)13-5-4-8-6-9(12)2-3-10(8)13/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQIGAUEOUIENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2644310.png)
![3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2644313.png)
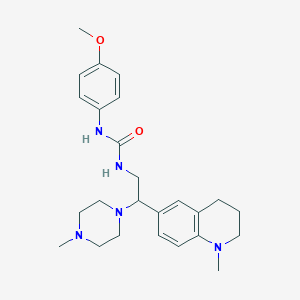
![3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2644315.png)
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2644316.png)
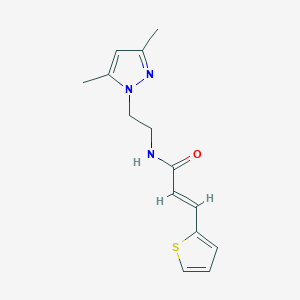
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2644318.png)
![2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644319.png)
![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)

